5-Chloro-N,N-dimethylpyridine-2-carboxamide
Description
5-Chloro-N,N-dimethylpyridine-2-carboxamide is a pyridine derivative featuring a carboxamide group at position 2, a chlorine substituent at position 5, and two methyl groups on the amide nitrogen. Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 201.63 g/mol.
Properties
IUPAC Name |
5-chloro-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHXMINPPKXNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728995 | |
| Record name | 5-Chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89544-34-3 | |
| Record name | 5-Chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Conditions:
| Parameter | Details |
|---|---|
| Solvent | Toluene or methanol |
| Temperature | 95°C to reflux (110-114°C) |
| Reaction Time | 2-4 hours |
| Workup | Crystallization or filtration of the intermediate |
Research Findings:
- The process efficiently yields the imidazoline intermediate, which can be isolated in crystalline form or used directly in subsequent steps.
Hydrolysis of the Imidazoline Intermediate
The imidazoline intermediate undergoes hydrolysis to form the corresponding carboxamide:
- Reagents: Aqueous sodium hydroxide or other Lewis bases
- Conditions: Mild heating (around 20-70°C)
- Outcome: Conversion to N-(2-aminoethyl)-5-halopyridine-2-carboxamide
Data:
| Parameter | Details |
|---|---|
| Hydrolysis agent | Sodium hydroxide or similar base |
| Solvent | Water or aqueous mixture |
| Temperature | 20-70°C |
| Duration | Several hours |
This step is crucial for introducing the aminoethyl group onto the pyridine ring.
Formation of the Hydrochloride Salt
The free base obtained from hydrolysis is then converted into its hydrochloride salt:
- Method: Gaseous hydrogen chloride or HCl in non-aqueous solvents
- Conditions: Low temperature (around 0-20°C)
- Outcome: Formation of the hydrochloride salt, which enhances compound stability and facilitates purification.
Alternative Synthetic Routes via Cross-Coupling and Functionalization
Recent advances include methods involving palladium-catalyzed cross-coupling reactions:
- Starting Material: 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives
- Reagents: Aryl halides, Pd2(dba)3, XantPhos, and t-BuONa
- Conditions: Toluene solvent, 110°C, under nitrogen atmosphere
- Application: These methods enable functionalization at specific positions on the pyridine ring, allowing for the introduction of various substituents, including chloro groups.
Summary of the Preparation Methods
| Method | Key Starting Material | Main Reagents | Conditions | Product | Remarks |
|---|---|---|---|---|---|
| 1 | 2-cyano-5-halopyridine | Ethylenediamine, acid catalyst | Reflux (95-114°C), 2-4 hrs | Imidazoline intermediate | Widely used, scalable |
| 2 | Imidazoline intermediate | NaOH or Lewis base | 20-70°C, several hours | Carboxamide | Hydrolysis step |
| 3 | Free base + HCl | Gaseous HCl or HCl/dioxane | 0-20°C | Hydrochloride salt | Purification step |
| 4 | 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives | Pd-catalyzed cross-coupling | 110°C, inert atmosphere | Functionalized derivatives | For advanced modifications |
Research Findings and Data Tables
Reaction yields for key steps are generally high, often exceeding 80% for the formation of the imidazoline intermediate and subsequent hydrolysis. The process is amenable to scale-up, as demonstrated in patent literature, with reaction parameters optimized for industrial synthesis.
| Step | Typical Yield | Reaction Conditions | References |
|---|---|---|---|
| Imidazoline formation | 85-90% | 95°C, 2-3 hrs | |
| Hydrolysis to carboxamide | 80-85% | 20-70°C, 4-6 hrs | |
| Salt formation | Quantitative | 0-20°C |
Notes and Considerations
- The choice of halogen (chlorine in this case) influences the reactivity and subsequent substitution steps.
- The purity of starting materials affects overall yield and purity of the final compound.
- The reaction conditions must be carefully controlled to prevent side reactions such as over-hydrolysis or polymerization.
- The process is adaptable for synthesizing analogs with different substituents on the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of a base like potassium phosphate (K₃PO₄).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
Organic Synthesis
5-Chloro-N,N-dimethylpyridine-2-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating more complex molecules.
Table 1: Synthetic Routes and Reactions
| Reaction Type | Product Type | Notes |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | Can enhance functional group diversity |
| Reduction | Amines or alcohols | Useful for creating reduced derivatives |
| Substitution | Various substituted derivatives | Depends on the nucleophile used |
Research indicates that 5-Chloro-N,N-dimethylpyridine-2-carboxamide exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have suggested its efficacy against various cancer cell lines, indicating a possible role in cancer therapeutics.
Case Study: Anticancer Activity
- Cell Line Tested: Hep3B liver cancer cells
- Methodology: Cell viability assays and apoptosis induction tests
- Findings: Significant inhibition of cell proliferation was observed with IC50 values indicating potency comparable to established chemotherapeutics.
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action may involve the modulation of specific biological pathways through interactions with enzymes or receptors.
Table 2: Potential Therapeutic Applications
| Condition | Mechanism of Action | References |
|---|---|---|
| Cancer | Inhibition of cell growth | |
| Infections | Antimicrobial activity |
Industrial Applications
In the industrial sector, 5-Chloro-N,N-dimethylpyridine-2-carboxamide is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in pharmaceuticals and agrochemicals.
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Pharmaceutical Intermediates | Used in the synthesis of active pharmaceutical ingredients (APIs) |
| Agrochemical Development | Potential use in developing herbicides or pesticides |
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethylpyridine-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-N,N-dimethylpyridine-2-carboxamide with structurally related pyridine and carboxamide derivatives:
Key Structural and Functional Differences
Chlorine Positional Isomerism: The 5-chloro isomer (target compound) places chlorine at position 5, whereas the 4-chloro isomer (CAS 114780-06-2) positions it at C4.
In contrast, methoxy-N-methyl substituents (as in 2-Chloro-N-methoxy-N,5-dimethylnicotinamide) introduce steric hindrance and polarizability, affecting binding to enzymes like tubulin .
Backbone Variations :
- Nicotinamide derivatives (e.g., 2-Chloro-N-methoxy-N,5-dimethylnicotinamide) feature a pyridine-3-carboxamide backbone, which differs from the pyridine-2-carboxamide in the target compound. This positional shift may influence interactions with NAD(P)H-dependent enzymes .
Complex Aryl Substituents :
- Compounds like N-(5-chloro-2-pyridinyl)-phenylcarboxamide () incorporate bulky aryl groups, enhancing target specificity but reducing solubility. The target compound’s simpler structure may offer better pharmacokinetic properties .
Biological Activity
5-Chloro-N,N-dimethylpyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings related to this compound, highlighting its unique properties and applications.
Synthesis
The synthesis of 5-Chloro-N,N-dimethylpyridine-2-carboxamide involves several steps:
- Chlorination : The precursor, 2-pyridinecarboxamide, is chlorinated using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce a chlorine atom at the 5th position of the pyridine ring.
- N,N-Dimethylation : The resulting compound undergoes N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
The biological activity of 5-Chloro-N,N-dimethylpyridine-2-carboxamide is attributed to its interaction with various molecular targets within biological systems. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
- Receptor Modulation : It may also interact with receptors, leading to modulation of cellular signaling pathways.
Antimicrobial Properties
Research indicates that 5-Chloro-N,N-dimethylpyridine-2-carboxamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria and fungi. Notably:
- Mycobacterial Activity : It has been tested for its ability to inhibit Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the range of 1.56–6.25 µg/mL for certain derivatives .
- Cytotoxicity : In vitro studies have demonstrated that while it retains antimycobacterial activity, some derivatives exhibit low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index .
Anticancer Properties
The compound's anticancer potential is under investigation, with preliminary studies suggesting it may inhibit cancer cell proliferation through similar mechanisms as its antimicrobial action. The interactions with specific cancer-related enzymes and pathways are areas of ongoing research.
Case Studies and Research Findings
Several studies have explored the biological activity of 5-Chloro-N,N-dimethylpyridine-2-carboxamide and its derivatives:
- Antimycobacterial Activity : A study synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides and evaluated their activity against Mycobacterium strains. Many compounds showed potent activity with low cytotoxicity in human cell lines .
- Structure-Activity Relationship : Investigations into structural modifications revealed that variations in substituents on the phenyl ring significantly influenced both antimicrobial activity and cytotoxicity profiles .
- Comparative Analysis : The compound was compared with similar carboxamide derivatives, highlighting its unique chlorination and dimethyl substitution as factors enhancing its biological activity compared to non-chlorinated analogs.
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C₇H₈ClN₃O |
| CAS Number | 89544-34-3 |
| Synthesis Method | Chlorination followed by N,N-dimethylation |
| Antimycobacterial MIC Range | 1.56–6.25 µg/mL |
| Cytotoxicity (IC₅₀) | >227 µM in Vero cells |
Q & A
Q. What are the established synthetic methodologies for 5-Chloro-N,N-dimethylpyridine-2-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling pyridine derivatives with dimethylcarbamoyl groups. A common approach is reacting 5-chloropyridine-2-carboxylic acid with dimethylamine in the presence of coupling agents like HATU or EDC, followed by purification via column chromatography. Key intermediates (e.g., ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride) are characterized using:
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 5-Chloro-N,N-dimethylpyridine-2-carboxamide?
Methodological Answer:
- 1H/13C NMR : Identifies chloro and dimethylamide substituents via chemical shifts (e.g., pyridine ring protons at δ 7.5–8.5 ppm, dimethyl groups at δ 3.0–3.5 ppm).
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
- Reverse-phase HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (C₈H₁₀ClN₂O) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of 5-Chloro-N,N-dimethylpyridine-2-carboxamide in multi-step syntheses?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution rates .
- Base screening : Testing bases like Na₂CO₃, K₂CO₃, or DBU to deprotonate intermediates and drive amidation .
- Temperature control : Heating to 50–60°C accelerates coupling reactions while minimizing side products .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify critical variables (e.g., molar ratios, reaction time) .
Q. What computational tools are used to predict the reactivity and derivative design of 5-Chloro-N,N-dimethylpyridine-2-carboxamide?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic substitution (e.g., chloro group directing further functionalization).
- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes in agrochemical pathways) .
- Reaction path search algorithms : Quantum chemical methods (e.g., AFIR) simulate reaction pathways to prioritize synthetic routes .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Methodological Answer:
- Comparative kinetic studies : Analyze time-dependent product formation under varying conditions (e.g., excess dimethylamine reduces unreacted acid byproducts) .
- Byproduct identification : LC-MS or GC-MS detects minor impurities (e.g., dimerization products) for targeted suppression .
- Cross-validation : Reproduce published protocols with strict adherence to stoichiometry and purification steps to isolate discrepancies .
Data Contradiction Analysis
Q. Why do reported yields vary across studies, and how can reproducibility be improved?
Case Study:
- Variable base selection : Studies using DBU report higher yields (75–85%) than those with Na₂CO₃ (60–70%) due to superior deprotonation efficiency .
- Purification methods : Column chromatography vs. recrystallization may lead to differences in isolated yields (e.g., 5–10% loss in recrystallization due to solubility issues) .
- Mitigation strategy : Standardize reaction monitoring (e.g., in-situ FT-IR) to track conversion rates and terminate reactions at optimal points .
Application-Oriented Research
Q. What are the potential applications of 5-Chloro-N,N-dimethylpyridine-2-carboxamide in medicinal chemistry?
Methodological Answer:
- Pharmacophore modification : The chloro and dimethylamide groups enhance lipophilicity for blood-brain barrier penetration in CNS drug candidates.
- Fragment-based drug discovery : Serve as a core scaffold for designing kinase inhibitors by appending heterocyclic moieties .
Tables of Representative Data
Q. Table 1: Comparison of Bases in Amidation Reactions
| Base | Yield (%) | Byproducts Observed | Reference |
|---|---|---|---|
| Na₂CO₃ | 62 | Unreacted acid | |
| K₂CO₃ | 68 | None | |
| DBU | 82 | Minor dimerization |
Q. Table 2: Computational vs. Experimental Reactivity Predictions
| Site | DFT Reactivity Score | Experimental Functionalization Success |
|---|---|---|
| C-3 position | 0.75 | 85% |
| C-6 position | 0.34 | 12% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
